molecular formula C10H7FN2O B1449761 6-(4-Fluorophenyl)pyrimidin-4-ol CAS No. 85979-57-3

6-(4-Fluorophenyl)pyrimidin-4-ol

Cat. No. B1449761
CAS RN: 85979-57-3
M. Wt: 190.17 g/mol
InChI Key: UWDUMRWLLYZYBY-UHFFFAOYSA-N
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Description

“6-(4-Fluorophenyl)pyrimidin-4-ol” is a chemical compound with the molecular formula C10H7FN2O . It has a molecular weight of 190.18 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrimidines can be synthesized through various methods . For instance, the reaction of ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate with thiourea in refluxing ethanol containing triethylamine yielded a related compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H, (H,12,13,14) .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 190.18 .

Scientific Research Applications

Biological Activity and Medicinal Chemistry

  • Analgesic and Anti-Inflammatory Activities : Synthesized derivatives of 6-(4-fluorophenyl)pyrimidin-4-ol showed significant analgesic and anti-inflammatory activities. The nature of the substituent on the pyrimidine ring was crucial in determining the potency of these activities. Derivatives with chlorophenyl substitution displayed the most potent effects in this context (Muralidharan et al., 2019).

Chemistry and Synthesis

  • Intermediate in Antitumor Drug Synthesis : Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, a derivative of this compound, serves as an important intermediate in the synthesis of antitumor drugs, particularly in the development of small molecular inhibitors for cancer treatment (Wenhui Gan et al., 2021).

DNA Studies and UV Damage

  • Studying DNA Lesions : Research on pyrimidine (6-4) pyrimidone photoproducts, related to this compound, contributes to understanding DNA damage caused by far-UV irradiation. This is essential for assessing the biological role of such DNA lesions (T. Douki et al., 1995).

Quantum Chemistry

  • Hydrogen Bonding Characterization : Quantum chemistry methods have been used to study hydrogen bonding sites in derivatives of this compound, enhancing our understanding of molecular interactions and stability in such compounds (Yafigui Traoré et al., 2017).

Pharmaceutical Research

  • Acetylcholinesterase Inhibitors : Derivatives of this compound have been synthesized and evaluated as acetylcholinesterase inhibitors, showing potential for treating neurodegenerative diseases (Andreia M P W da Silva et al., 2017).

Optical and Electronic Properties

  • Nonlinear Optical Exploration : Studying thiopyrimidine derivatives, which include this compound analogs, provides insights into their potential applications in nonlinear optics (NLO) and electronic fields (A. Hussain et al., 2020).

Safety and Hazards

While specific safety and hazard information for “6-(4-Fluorophenyl)pyrimidin-4-ol” was not found, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation when handling similar compounds .

properties

IUPAC Name

4-(4-fluorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDUMRWLLYZYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345552
Record name 6-(4-fluorophenyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85979-57-3
Record name 6-(4-fluorophenyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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